MFCD10007080
Description
However, details a structurally analogous boronic acid derivative with the MDL number MFCD13195646 (CAS 1046861-20-4), which may serve as a proxy for this analysis. This compound has the molecular formula C₆H₅BBrClO₂, a molecular weight of 235.27 g/mol, and features a phenyl ring substituted with bromine, chlorine, and a boronic acid group. Key properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous media
- GI absorption: High
- BBB permeability: Yes .
Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-3-7(2)13(12-6)10-11-8(5-16-10)4-9(14)15/h3,5H,4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMLAXVEMMMXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD10007080 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves the use of large reactors and advanced equipment to carry out the synthesis efficiently. The process is optimized to minimize waste and reduce costs, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: MFCD10007080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with the reagents under the right conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome of the reaction. For example, oxidation reactions may require higher temperatures and the presence of a catalyst, while reduction reactions may be carried out at lower temperatures with a suitable reducing agent.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD10007080 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds with desired properties. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound is explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways. In industry, it is used in the production of various materials and chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of MFCD10007080 involves its interaction with specific molecular targets within a biological system. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior. The pathways involved in these interactions are complex and may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
lists six structurally related boronic acid derivatives with similarity scores ranging from 0.71 to 0.87 (based on functional group and halogen substitution patterns). Below is a comparative analysis of three representative compounds:
Table 1: Structural and Physicochemical Comparison
| Property | MFCD13195646 (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 219.26 g/mol | 253.75 g/mol |
| Halogen Substitution | Bromo, chloro | Bromo, chloro | Bromo, dichloro |
| Log Po/w (XLOGP3) | 2.15 | Not reported | Not reported |
| Solubility | 0.24 mg/mL | Likely lower* | Likely lower* |
| BBB Permeability | Yes | Not reported | Not reported |
*Inference: Increased halogenation (e.g., dichloro substitution) typically reduces aqueous solubility due to higher hydrophobicity .
Key Differences:
Halogen Position and Quantity: MFCD13195646 has monochloro and monobromo substituents. (6-Bromo-2,3-dichlorophenyl)boronic acid has dichloro and monobromo groups, which may enhance steric hindrance and alter reactivity in Suzuki-Miyaura coupling reactions .
Pharmacokinetic Properties :
- MFCD13195646 exhibits BBB permeability , a critical trait for CNS-targeting drugs, whereas data for similar compounds are unavailable. This property is likely influenced by its moderate Log Po/w (2.15) and lower molecular weight compared to dichloro analogs .
Synthetic Accessibility :
- MFCD13195646 has a synthetic accessibility score of 2.07 (lower scores indicate easier synthesis), while dichloro/bromo analogs may require more complex purification steps due to higher halogen content .
Research Findings and Limitations
Functional Applications: Boronic acids like MFCD13195646 are pivotal in cross-coupling reactions for drug synthesis.
Gaps in Data :
- Similar compounds lack reported solubility, Log P, or bioactivity data, limiting direct comparisons.
- The absence of explicit data for "MFCD10007080" necessitates caution; the MDL number may reference a distinct compound.
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